N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC9903703
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12N2O4 |
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Molecular Weight | 224.21 g/mol |
IUPAC Name | N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C10H12N2O4/c13-6-5-11-10(14)7-8-1-3-9(4-2-8)12(15)16/h1-4,13H,5-7H2,(H,11,14) |
Standard InChI Key | LOSCMMWJDXQNCG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(=O)NCCO)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1CC(=O)NCCO)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Functional Groups
N-(2-Hydroxyethyl)-2-(4-nitrophenyl)acetamide has the molecular formula CHNO, derived from:
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A 4-nitrophenyl group (CHNO) providing aromaticity and electron-withdrawing properties.
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An acetamide backbone (CHCONH-) linked to a 2-hydroxyethyl group (-CHCHOH), introducing hydrophilicity and hydrogen-bonding capacity.
The nitro group at the para position enhances reactivity in electrophilic substitution reactions, while the hydroxyethyl group may influence solubility and intermolecular interactions .
Crystallographic and Conformational Insights
While no crystal structure data exist for N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide, analog compounds like N-(4-methoxy-2-nitrophenyl)acetamide exhibit non-planar conformations due to torsional strain. For example, the methoxy group in the latter shows a C–C–O–C torsion angle of 6.1°, while the nitro group deviates by 12.8° from planarity . By extension, the hydroxyethyl group in the target compound likely introduces steric hindrance, resulting in a torsion angle >20° for the acetamide moiety. Intramolecular hydrogen bonding between the hydroxyethyl -OH and acetamide carbonyl may further stabilize the structure, as seen in similar systems .
Synthesis and Preparation
Synthetic Routes
The synthesis of N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide can be achieved through two primary pathways:
Pathway 1: Direct Acetylation of 4-Nitroaniline Derivatives
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Starting Material: 4-Nitroaniline (CHNO).
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Acetylation: React with chloroacetyl chloride (ClCHCOCl) in acetic acid to form 2-chloro-N-(4-nitrophenyl)acetamide.
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Nucleophilic Substitution: Replace the chloro group with 2-aminoethanol (HOCHCHNH) under basic conditions (e.g., KCO/DMF) to yield the final product .
Reaction Scheme:
Pathway 2: Coupling Reactions
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Intermediate Formation: Synthesize 2-(4-nitrophenyl)acetic acid via Friedel-Crafts acylation of nitrobenzene.
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Activation: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl).
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Amidation: React with 2-aminoethanol to form the target compound .
Physicochemical Properties
Key Parameters
Property | Value/Description |
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Molecular Weight | 223.21 g/mol |
Density | ~1.32 g/cm (estimated) |
Melting Point | 180–185°C (predicted) |
Solubility | Soluble in DMSO, DMF; sparingly in HO |
LogP (Partition Coefficient) | 1.8 (calculated) |
Spectroscopic Data
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IR Spectroscopy: Expected peaks at:
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3300 cm (N–H stretch, acetamide),
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1680 cm (C=O stretch),
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1520 cm (asymmetric NO stretch).
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NMR:
Comparative Analysis with Structural Analogs
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